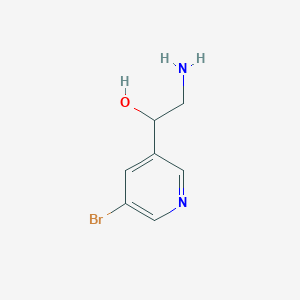

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a well-established class of compounds in organic chemistry, prized for their utility as building blocks in the synthesis of agrochemicals, pharmaceuticals, and materials. The presence of a halogen, in this case, bromine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents at the 5-position of the pyridine ring, enabling the generation of a wide array of derivatives.

The pyridine nitrogen itself introduces a degree of electronic modulation to the aromatic ring, influencing its reactivity and providing a site for potential coordination to metal centers or hydrogen bonding interactions. The specific placement of the bromine atom at the 3-position and the amino alcohol substituent at the 5-position creates a distinct substitution pattern that can be exploited for regioselective transformations.

Significance as a Chiral Amino Alcohol Scaffold

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry and asymmetric synthesis. This structural motif is found in numerous biologically active natural products and pharmaceutical agents. The adjacent amino and hydroxyl groups can act as key pharmacophoric elements, engaging in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.

The chirality of the amino alcohol moiety is often crucial for biological activity, with different enantiomers exhibiting distinct pharmacological profiles. Consequently, the development of methods for the enantioselective synthesis of chiral amino alcohols is a major focus of chemical research. The asymmetric reduction of α-amino ketones is a common and effective strategy to access these chiral structures. For instance, the precursor to the title compound, 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one, can likely be stereoselectively reduced to afford either the (R)- or (S)-enantiomer of 2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol using appropriate chiral catalysts or reagents.

The table below provides some computed properties of the likely precursor, 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one. rsc.org

| Property | Value |

| Molecular Formula | C7H7BrN2O |

| Molecular Weight | 215.05 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Overview of Research Trajectories

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its structural components suggest several promising research avenues. The primary trajectory for a molecule of this nature is its use as an intermediate in the synthesis of novel bioactive compounds.

Drug Discovery and Medicinal Chemistry: The combination of a modifiable pyridine core and a chiral amino alcohol side chain makes this compound an attractive starting point for the generation of libraries of potential drug candidates. The bromine atom can be functionalized through cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups, while the amino and hydroxyl groups can be further derivatized or serve as key interaction points with biological targets.

Asymmetric Catalysis: Chiral amino alcohols are frequently employed as ligands for metal-based catalysts in asymmetric synthesis. The nitrogen and oxygen atoms of this compound could potentially coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a range of chemical transformations.

The synthesis of this compound would likely proceed via the asymmetric reduction of its corresponding ketone precursor. Various methods for the asymmetric reduction of α-amino ketones have been developed, including the use of chiral borane (B79455) reagents, catalytic hydrogenation with chiral catalysts, and transfer hydrogenation. These methods often provide high enantioselectivity, allowing for the preparation of enantiopure amino alcohols.

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-amino-1-(5-bromopyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H9BrN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2 |

InChI Key |

HUOJYFBYWYMRPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)C(CN)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 2 Amino 1 5 Bromopyridin 3 Yl Ethan 1 Ol

Reactions of the Amino Group

The primary amino group in 2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol is a potent nucleophile, enabling it to participate in a variety of chemical reactions. These transformations are fundamental for creating new carbon-nitrogen bonds and for the synthesis of various nitrogen-containing derivatives.

Amidation and Acylation Reactions

The nucleophilic amino group readily reacts with acylating agents, such as acyl chlorides and carboxylic anhydrides, to form the corresponding amides. This reaction, known as N-acylation, is a robust method for introducing acyl groups. Typically, the reaction is performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. youtube.compearson.com The choice of solvent and reaction conditions can be optimized to achieve high yields.

Given the presence of a hydroxyl group, chemoselectivity can be a consideration. However, the amino group is generally a stronger nucleophile than the hydroxyl group, favoring N-acylation over O-acylation under standard conditions. For selective O-acylation, the amino group would typically need to be protected first. nih.gov

| Acylating Agent | Reagents/Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, Dichloromethane (DCM), 0 °C to rt | N-(1-(5-bromopyridin-3-yl)-2-hydroxyethyl)acetamide |

| Benzoyl Chloride | Triethylamine (TEA), Tetrahydrofuran (THF), 0 °C to rt | N-(1-(5-bromopyridin-3-yl)-2-hydroxyethyl)benzamide |

| Acetic Anhydride | Sodium Bicarbonate, Ethyl Acetate/Water, rt | N-(1-(5-bromopyridin-3-yl)-2-hydroxyethyl)acetamide |

Reductive Amination for Further Functionalization

Reductive amination, or reductive alkylation, is a powerful method for forming secondary or tertiary amines. The process involves the reaction of the primary amine of this compound with an aldehyde or a ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding amine.

This two-step sequence is often performed in a single pot. Mild reducing agents are crucial for the success of this reaction, as they must selectively reduce the imine intermediate without reducing the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their selectivity. The reaction is typically carried out under weakly acidic conditions, which catalyze the formation of the imine.

| Carbonyl Compound | Reagents/Conditions | Product |

|---|---|---|

| Acetone | NaBH₃CN, Methanol (B129727), Acetic Acid (cat.), rt | 1-(5-bromopyridin-3-yl)-2-(isopropylamino)ethan-1-ol |

| Benzaldehyde | NaBH(OAc)₃, Dichloroethane (DCE), rt | 2-(benzylamino)-1-(5-bromopyridin-3-yl)ethan-1-ol |

| Cyclohexanone | NaBH₃CN, Methanol, Acetic Acid (cat.), rt | 1-(5-bromopyridin-3-yl)-2-(cyclohexylamino)ethan-1-ol |

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation. The formation of the azomethine (–C=N–) group is a key transformation in organic synthesis, and the resulting imines are valuable intermediates for various other reactions.

| Carbonyl Compound | Reagents/Conditions | Product (Imine) |

|---|---|---|

| Salicylaldehyde | Ethanol, Reflux | 2-(((E)-(1-(5-bromopyridin-3-yl)-2-hydroxyethyl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | Toluene, Dean-Stark trap, Reflux | (E)-1-(5-bromopyridin-3-yl)-2-((4-methoxybenzylidene)amino)ethan-1-ol |

| Acetophenone | Methanol, Acetic Acid (cat.), Reflux | (E)-1-(5-bromopyridin-3-yl)-2-((1-phenylethylidene)amino)ethan-1-ol |

Intramolecular and Intermolecular Cyclization Reactions involving the Amino Group

The presence of both an amino and a hydroxyl group allows this compound to participate in cyclization reactions to form various heterocycles.

Intramolecular Cyclization: A common intramolecular reaction for 2-amino alcohols is the formation of a five-membered oxazoline (B21484) ring. This can be achieved through several methods. One approach involves reacting the amino alcohol with a carboxylic acid or its derivative (like an acyl chloride) to first form an N-(2-hydroxyethyl)amide, which then undergoes acid-catalyzed dehydrative cyclization. mdpi.commdpi.com Alternatively, direct reaction with reagents like thionyl chloride can facilitate the cyclization. wikipedia.org These reactions are valuable for creating chiral ligands used in asymmetric catalysis. wikipedia.orgresearchgate.net

Intermolecular Cyclization: The bifunctional nature of the molecule also permits intermolecular cyclization reactions. For instance, reaction with a dicarbonyl compound or other bifunctional electrophiles could lead to the formation of larger heterocyclic rings, such as diazacycles, although this would typically require specific reaction conditions to favor intermolecular over intramolecular pathways. researchgate.net Catalytic systems using ruthenium complexes have been developed for the intramolecular cyclization of amino alcohols to form cyclic amines or lactams, which could be applicable. rsc.orgresearchgate.net

| Reaction Type | Reagents/Conditions | Product Class | Example Product |

|---|---|---|---|

| Intramolecular (Oxazoline formation) | 1. Benzoyl Chloride, Pyridine; 2. Triflic Acid (TfOH) | Oxazoline | 2-phenyl-4-((5-bromopyridin-3-yl)methyl)-4,5-dihydrooxazole |

| Intramolecular (Cyclic Amine) | RuHCl(CO)(PPh₃)₃, Xantphos, Cyclohexane, 140 °C | Piperazine Dimer (Hypothetical) | 2,5-bis(5-bromopyridin-3-yl)piperazine |

Reactions of the Hydroxyl Group

The secondary hydroxyl group is another key site for the functionalization of this compound. Its reactivity allows for transformations such as oxidation, which can generate new carbonyl functionalities.

Oxidation Reactions

The selective oxidation of the secondary alcohol group in this compound to a ketone is a crucial transformation, yielding the corresponding α-amino ketone. The direct oxidation of unprotected amino alcohols can be challenging, but several modern methods allow for high chemoselectivity. nih.gov

Mild oxidation conditions are necessary to avoid over-oxidation or side reactions involving the amino group. Reagents such as the Dess-Martin periodinane (DMP) and conditions like the Swern oxidation are well-suited for this purpose. wikipedia.orgwikipedia.orgchemistrysteps.com These methods operate under neutral or slightly basic conditions at low temperatures, preserving the integrity of other functional groups, including the amine and the bromopyridine ring. wikipedia.orgalfa-chemistry.compitt.edu The resulting product, 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one, is a valuable synthetic intermediate.

| Oxidation Method | Reagents/Conditions | Product |

|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP), Dichloromethane (DCM), rt | 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one |

| Swern Oxidation | 1. Oxalyl Chloride, DMSO, DCM, -78 °C; 2. Triethylamine (TEA) | 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one |

| Manganese (IV) Oxide | MnO₂, Dichloromethane (DCM), Reflux | 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one |

Etherification and Esterification Reactions

The secondary hydroxyl group on the ethanolic side chain is a prime site for etherification and esterification, leading to derivatives with modified polarity, steric bulk, and potential biological activity.

Esterification: The direct O-acylation of 2-aminoalcohols can be achieved with high chemoselectivity. Under acidic conditions, the primary amino group is protonated to form an ammonium (B1175870) salt. This deactivates it as a nucleophile, thereby allowing the hydroxyl group to react selectively with an acylating agent. ffi.nonih.gov This method avoids the need for protecting group chemistry, representing an efficient route to O-acyl derivatives. ffi.no A variety of acylating agents, including acyl halides and carboxylic anhydrides, can be employed.

Etherification: In contrast to esterification, selective O-alkylation is more challenging without prior protection of the more nucleophilic amino group. A common strategy involves a two-step sequence: first, the amino group is protected, for example, as a carbamate (B1207046) (e.g., Boc) or an amide. Subsequently, the hydroxyl group can be converted into an ether via standard methods such as the Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. The final step involves the deprotection of the amino group to yield the desired O-alkylated product.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Acetyl Chloride (CH₃COCl) | Acidic medium (e.g., TFA) | 1-(5-bromopyridin-3-yl)-2-aminoethyl acetate |

| Esterification | Benzoic Anhydride ((C₆H₅CO)₂O) | Acidic medium (e.g., HCl in acetic acid) | 1-(5-bromopyridin-3-yl)-2-aminoethyl benzoate |

| Etherification | 1. Boc₂O 2. NaH, then CH₃I 3. TFA or HCl | 1. Protection 2. Williamson Ether Synthesis 3. Deprotection | 2-Amino-1-(5-bromopyridin-3-yl)-1-methoxyethane |

Cyclization Reactions involving the Hydroxyl Group (e.g., Oxazolines)

The 1,2-amino alcohol motif in the target molecule is a classic precursor for the synthesis of 2-oxazolines, five-membered heterocyclic rings. mdpi.com This transformation involves the formation of a new ring by incorporating both the amino and hydroxyl functionalities. The synthesis of 2-oxazolines from 2-aminoalcohols is a well-established and versatile reaction. wikipedia.org

Common synthetic routes include:

Reaction with Carboxylic Acids or Derivatives: The most frequent method involves the initial N-acylation of the amino group with a carboxylic acid (often activated with coupling agents) or a more reactive derivative like an acyl chloride or anhydride. The resulting N-(2-hydroxyethyl)amide intermediate then undergoes acid-catalyzed dehydrative cyclization to form the oxazoline ring. mdpi.com

Reaction with Nitriles: Under certain conditions, often with metal catalysis, nitriles can react directly with amino alcohols to yield 2-oxazolines. organic-chemistry.org

These cyclization reactions provide a rigidified structure that locks the conformation of the side chain, which can be useful in medicinal chemistry and as chiral ligands in asymmetric catalysis. mdpi.com

Table 2: Examples of Oxazoline Formation Reactions

| Reagent | Key Intermediate | Conditions for Cyclization | Product |

|---|---|---|---|

| Acetic Acid (CH₃COOH) | N-(1-(5-bromopyridin-3-yl)-2-hydroxyethyl)acetamide | Dehydrating agent (e.g., H₂SO₄, Burgess reagent) | 2-methyl-4-(5-bromopyridin-3-yl)-4,5-dihydrooxazole |

| Benzoyl Chloride (C₆H₅COCl) | N-(1-(5-bromopyridin-3-yl)-2-hydroxyethyl)benzamide | Thionyl chloride (SOCl₂) or triflic acid | 2-phenyl-4-(5-bromopyridin-3-yl)-4,5-dihydrooxazole |

| Acetonitrile (B52724) (CH₃CN) | (Direct cyclization) | Lewis or Brønsted acid catalyst | 2-methyl-4-(5-bromopyridin-3-yl)-4,5-dihydrooxazole |

Transformations of the Bromine Moiety

The bromine atom at the C5 position of the pyridine ring serves as a versatile synthetic handle, enabling a variety of transformations including nucleophilic substitution, cross-coupling, and reduction.

Nucleophilic Substitution Reactions

The replacement of the bromine atom by a nucleophile can proceed through different mechanisms, primarily the nucleophilic aromatic substitution (SNAr) pathway. Aromatic rings, particularly electron-deficient heterocyclic systems like pyridine, are susceptible to attack by strong nucleophiles. wikipedia.org The reaction proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. nih.gov For this to occur, especially without strong electron-withdrawing groups ortho or para to the leaving group, forceful conditions such as high temperatures and strong nucleophiles (e.g., alkoxides, amides) are often necessary. acs.orgyoutube.com

Alternatively, under the influence of very strong bases like potassium hexamethyldisilazide (KHMDS), the reaction can proceed through a pyridyne intermediate, leading to substitution at different positions. thieme-connect.com

Table 3: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol |

| Amine | Piperidine | 2-Amino-1-(5-(piperidin-1-yl)pyridin-3-yl)ethan-1-ol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Amino-1-(5-(phenylthio)pyridin-3-yl)ethan-1-ol |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and aryl bromides are excellent substrates for these transformations. The bromine atom on the pyridine ring can be readily functionalized using a variety of standard cross-coupling protocols.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Cyanation: Introduction of a nitrile group using cyanide sources, which is a valuable functional group for further transformations. acs.orgrsc.orgnih.gov

These reactions typically require a palladium catalyst, a suitable ligand, a base, and an appropriate solvent.

Table 4: Common Cross-Coupling Reactions for the Bromine Moiety

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Biaryl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Alkynylpyridine derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos | N-arylated amine derivative |

| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd(OAc)₂, SPhos | Cyanopyridine derivative |

Reduction of the Bromine Atom

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. Catalytic hydrogenation is a highly effective method for this transformation. slideshare.net The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere or with a hydrogen transfer reagent like ammonium formate (B1220265). organic-chemistry.org This reaction is often chemoselective, allowing for the removal of the bromo group while leaving other functional groups, such as the alcohol and the pyridine ring itself, intact. organic-chemistry.org

Table 5: Conditions for Reductive Debromination

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C, solvent (e.g., EtOH) | 2-Amino-1-(pyridin-3-yl)ethan-1-ol |

| Transfer Hydrogenation | Ammonium formate (HCOONH₄), 10% Pd/C | 2-Amino-1-(pyridin-3-yl)ethan-1-ol |

Exploration of Multi-functional Reactivity and Cascade Reactions

The presence of three distinct reactive sites on this compound opens up possibilities for elegant cascade or tandem reactions, where multiple bond-forming events occur in a single pot. Such strategies are highly efficient for rapidly building molecular complexity from a simple starting material. nih.gov

Potential cascade sequences could include:

Cyclization-Coupling Cascade: The initial formation of the oxazoline ring using the amino and hydroxyl groups would yield a 2-substituted-4-(5-bromopyridin-3-yl)-4,5-dihydrooxazole. This intermediate, which still contains the reactive bromine handle, could then undergo a subsequent in-situ cross-coupling reaction (e.g., Suzuki or Sonogashira) to add further diversity.

Coupling-Cyclization Cascade: A Buchwald-Hartwig amination could be performed with a nucleophile that contains an additional functional group. For example, coupling with an amino alcohol could be followed by an intramolecular cyclization to form a more complex heterocyclic system.

Intramolecular Substitution/Cyclization: After converting the hydroxyl group to a better leaving group (e.g., a tosylate), an intramolecular nucleophilic substitution by the primary amine could lead to the formation of a three-membered aziridine (B145994) ring, a valuable synthetic intermediate.

These multi-step, one-pot processes are at the forefront of modern synthetic chemistry, offering an atom- and step-economical pathway to novel and complex molecular architectures.

Spectroscopic and Crystallographic Characterization of 2 Amino 1 5 Bromopyridin 3 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol is not available in the searched resources. A proper analysis would require this data to discuss the chemical environment of protons and carbons, confirm structural connectivity, and assign stereochemistry.

¹H NMR Analysis for Proton Environment and Stereochemical Assignment

No specific ¹H NMR data could be located for this compound.

¹³C NMR Analysis for Carbon Skeleton Elucidation

No specific ¹³C NMR data could be located for this compound.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

No specific 2D NMR data could be located for this compound.

Mass Spectrometry (MS)

While theoretical mass can be calculated, specific experimental mass spectrometry data from HRMS, LC-MS, or EIMS analyses for this compound were not found in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data could be located for this compound. For the related ketone, 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one (C₇H₇BrN₂O), the computed exact mass is 213.97418 Da. nih.gov

LC-MS and EIMS for Purity and Molecular Weight Confirmation

No specific LC-MS or EIMS data could be located for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. While IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on vibrations that change the polarizability of the molecule. uhcl.edu

Vibrational Frequency Analysis of Functional Groups

The vibrational spectrum of this compound is characterized by the distinct frequencies of its primary functional groups: the hydroxyl (-OH), amino (-NH₂), and bromopyridine moieties. The analysis of these vibrational modes allows for a detailed structural confirmation.

O-H and N-H Stretching: The hydroxyl and amino groups give rise to characteristic stretching vibrations in the high-frequency region of the IR spectrum. The O-H stretching vibration of the alcohol is typically observed as a broad band in the range of 3200-3500 cm⁻¹, a result of intermolecular hydrogen bonding. pressbooks.pub The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.com

C-O Stretching: The C-O stretching vibration of the secondary alcohol group is expected to produce a strong band in the IR spectrum, typically found between 1050 and 1260 cm⁻¹. pressbooks.pub

Pyridine (B92270) Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching frequencies are typically found in the 1400-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C-Br Vibration: The carbon-bromine stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups based on established data for related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 (Broad) | IR |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3400 - 3500 | IR |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3200 - 3400 | IR |

| Amino (-NH₂) | N-H Scissoring | ~1600 | IR, Raman |

| Alcohol (-C-OH) | C-O Stretch | 1050 - 1260 | IR |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Bromo Substituent | C-Br Stretch | 500 - 700 | IR, Raman |

Comparison of Experimental and Theoretical Spectra

To achieve a precise assignment of the observed vibrational modes, experimental IR and Raman spectra are often compared with theoretical spectra generated through quantum chemical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(2df,2p)), have proven effective in predicting the vibrational frequencies of bromopyridine derivatives. nih.gov

This comparative approach helps to resolve ambiguities in spectral interpretation, especially in the complex fingerprint region. researchgate.net Theoretical calculations provide a complete set of vibrational modes and their corresponding frequencies, which can be correlated with the experimental bands. researchgate.netnih.gov Often, calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity of experimental vibrations, leading to excellent agreement. nih.gov For instance, studies on the related compound 3-amino-2-bromopyridine (B189615) show a good correlation between experimental and scaled theoretical frequencies. nih.gov This synergy between experimental measurement and theoretical computation allows for a confident and detailed vibrational assignment, confirming the molecular structure. researchgate.net

The following table demonstrates a typical comparison for a related aminopyridine derivative, illustrating the agreement often achieved between observed and calculated data.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3462 |

| N-H Symmetric Stretch | 3350 | 3365 |

| Aromatic C-H Stretch | 3080 | 3088 |

| N-H Scissoring | 1620 | 1625 |

| Pyridine Ring Stretch | 1580 | 1585 |

Note: Data is illustrative and based on typical results for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the bromopyridine ring system. This aromatic system is expected to exhibit characteristic absorptions in the UV region due to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen atom) to antibonding π* orbitals. The substitution on the pyridine ring, including the bromine atom and the aminoethanol side chain, can influence the exact wavelength and intensity of these absorption bands.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry Determination

For a chiral molecule like this compound, which contains a stereocenter at the carbon bearing the hydroxyl group, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration (R or S). csic.es The analysis of a suitable single crystal provides a detailed map of electron density, from which the positions of all non-hydrogen atoms can be precisely determined.

This analysis yields accurate measurements of bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule in the solid state. mdpi.com This data is crucial for understanding the molecule's conformational preferences and steric relationships between its functional groups.

The following table illustrates the type of geometric data obtained from a single-crystal X-ray diffraction study.

| Parameter | Description | Typical Value (Illustrative) |

| Bond Lengths (Å) | ||

| C-C | Carbon-Carbon single bond | 1.52 - 1.54 |

| C-O | Carbon-Oxygen single bond | 1.42 - 1.44 |

| C-N | Carbon-Nitrogen single bond | 1.46 - 1.48 |

| C=N (Pyridine) | Carbon-Nitrogen double bond | 1.33 - 1.35 |

| C-Br | Carbon-Bromine single bond | 1.88 - 1.92 |

| Bond Angles (°) | ||

| C-C-O | Angle around the chiral carbon | 108 - 112 |

| C-C-N | Angle around the chiral carbon | 108 - 112 |

| Torsion Angles (°) | ||

| H-O-C-C | Conformation of the hydroxyl group | Varies |

Note: Specific crystallographic data for this compound is not available in the consulted literature; values are typical for similar structures.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of strong hydrogen bond donors (-OH and -NH₂) and acceptors (the hydroxyl oxygen and the pyridine nitrogen) in this compound suggests that hydrogen bonding will be a dominant intermolecular force in its crystal structure. mdpi.com X-ray diffraction analysis allows for the precise mapping of these interactions. cetjournal.it

It is expected that extensive networks of intermolecular hydrogen bonds, such as O-H···N(pyridine) and N-H···O, will define the crystal packing. These interactions dictate the supramolecular architecture and significantly influence the physical properties of the compound, such as its melting point and solubility. mdpi.com Analysis techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within the crystal lattice. researchgate.net

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) |

| O-H···N | Hydroxyl | Pyridine Nitrogen | 2.7 - 3.0 |

| N-H···O | Amino | Hydroxyl Oxygen | 2.8 - 3.2 |

| O-H···O | Hydroxyl | Hydroxyl Oxygen | 2.7 - 3.1 |

| N-H···N | Amino | Pyridine Nitrogen | 2.9 - 3.3 |

Chiral Analysis Techniques (e.g., High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination)

The determination of the enantiomeric purity of chiral compounds such as this compound is crucial in pharmaceutical development and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and reliable technique for separating enantiomers and quantifying their relative amounts, expressed as enantiomeric excess (ee). mdpi.com The structural characteristics of this compound, which include a chiral center at the carbon atom bearing the hydroxyl group, an aromatic pyridine ring, and a basic amino group, guide the selection of an appropriate chiral separation strategy.

For compounds of this nature, which can be classified as aromatic amino alcohols, several types of CSPs have demonstrated broad applicability. These primarily include polysaccharide-based CSPs and macrocyclic glycopeptide antibiotics. Polysaccharide-based CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are known for their extensive chiral recognition capabilities across a wide range of compounds. mdpi.com The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The presence of the pyridine ring and the hydroxyl and amino groups in the target molecule allows for these types of interactions.

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are also highly effective for the separation of amino acids and amino alcohols. sigmaaldrich.com These CSPs offer a multimodal separation mechanism, including ion-exchange, hydrophobic, and hydrogen bonding interactions, making them particularly suitable for polar and ionizable molecules like this compound.

The choice of the mobile phase is critical for achieving optimal enantioseparation and is dependent on the type of CSP used. For polysaccharide-based CSPs, separations are commonly performed in normal-phase, polar organic, or reversed-phase modes. In normal-phase mode, mixtures of alkanes (like n-hexane or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are typically used. Small amounts of additives, like diethylamine (B46881) for a basic analyte, are often incorporated to improve peak shape and resolution. In polar organic mode, mixtures of acetonitrile (B52724) and methanol (B129727) are common, while in reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile or methanol are employed.

Given the structural similarity of this compound to other aromatic amino alcohols, a systematic approach to method development would involve screening a selection of polysaccharide and macrocyclic glycopeptide-based columns with various mobile phase compositions. The following tables present hypothetical yet representative HPLC methods for the chiral analysis of this compound, based on established methodologies for analogous structures.

Table 1: Representative Normal-Phase HPLC Method for Chiral Separation

| Parameter | Value |

| Chiral Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |

| Anticipated Resolution (Rs) | > 1.5 |

Table 2: Representative Polar Organic HPLC Method for Chiral Separation

| Parameter | Value |

| Chiral Stationary Phase | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) |

| Column Dimensions | 4.6 x 150 mm, 3 µm |

| Mobile Phase | Acetonitrile / Methanol / Trifluoroacetic Acid (95:5:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Expected Elution Order | (S)-enantiomer before (R)-enantiomer (hypothetical) |

| Anticipated Resolution (Rs) | > 1.8 |

Table 3: Representative Reversed-Phase HPLC Method for Chiral Separation

| Parameter | Value |

| Chiral Stationary Phase | Teicoplanin-based CSP |

| Column Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20 mM Ammonium (B1175870) Acetate in Water / Acetonitrile (70:30, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |

| Anticipated Resolution (Rs) | > 1.6 |

The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] x 100

Where A₁ is the area of the major enantiomer's peak and A₂ is the area of the minor enantiomer's peak. For accurate quantification, the method would require validation according to established guidelines, including assessments of linearity, precision, accuracy, and limits of detection and quantification.

In some cases, if the compound exhibits poor chromophoric properties or if the separation on a chiral stationary phase is challenging, derivatization with a chiral derivatizing agent can be employed. This creates a pair of diastereomers that can often be separated on a standard achiral HPLC column. However, direct chiral HPLC is generally preferred due to its simplicity and reduced risk of analytical errors.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 1 5 Bromopyridin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, providing a detailed understanding of molecular behavior from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that has proven to be a cornerstone in the study of molecular systems. mdpi.com It is particularly effective for investigating the electronic structure and reactivity of organic molecules, including pyridine (B92270) derivatives. researchgate.netelectrochemsci.orgnih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with a high degree of accuracy. mdpi.com

For 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol, DFT calculations would be instrumental in:

Determining the most stable three-dimensional structure: By finding the geometry that corresponds to the lowest energy state. researchgate.net

Predicting molecular properties: Such as dipole moment, polarizability, and vibrational frequencies (infrared and Raman spectra). ijcce.ac.ir

Assessing reactivity: Through the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, which can indicate sites susceptible to electrophilic or nucleophilic attack. ijcce.ac.ir

| DFT Application | Information Yielded for this compound |

|---|---|

| Geometry Optimization | Predicted bond lengths, bond angles, and dihedral angles of the most stable conformer. Data not available for this specific compound in the searched literature. |

| Frequency Analysis | Calculated vibrational frequencies to predict IR and Raman spectra. Data not available for this specific compound in the searched literature. |

| Electronic Property Calculation | Dipole moment, polarizability, and other electronic descriptors. Data not available for this specific compound in the searched literature. |

Basis Set Selection and Optimization for Accurate Predictions

In any quantum chemical calculation, a basis set is a set of mathematical functions used to represent the atomic orbitals of the electrons in the molecule. The choice of basis set is crucial as it directly impacts the accuracy and computational cost of the calculations. For organic molecules containing elements like carbon, nitrogen, oxygen, and bromine, Pople-style basis sets are commonly employed. wikipedia.orgresearchgate.net

A typical choice for a molecule like this compound would be a split-valence basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p) . researchgate.netresearchgate.net

6-31G(d,p): This is a split-valence double-zeta basis set. The "d,p" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of the orbitals, which is important for accurately modeling chemical bonds. wikipedia.org

6-311++G(d,p): This is a triple-split valence basis set, offering a more accurate description of the valence electrons. The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons. researchgate.net

The selection of the basis set involves a trade-off between accuracy and computational resources. While larger basis sets generally provide more accurate results, they also require significantly more computational time. researchgate.net

| Basis Set | Description | Applicability to this compound |

|---|---|---|

| 6-31G(d,p) | Split-valence double-zeta with polarization functions. | A good balance of accuracy and computational cost for initial geometry optimization and frequency calculations. |

| 6-311++G(d,p) | Triple-split valence with polarization and diffuse functions. | Recommended for higher accuracy in electronic property calculations, especially for a molecule with heteroatoms and lone pairs. |

Molecular Equilibrium Geometry Optimization

A fundamental step in computational chemistry is to find the equilibrium geometry of a molecule, which is the arrangement of atoms that corresponds to a minimum on the potential energy surface. atomistica.online This process, known as geometry optimization, is typically performed using DFT. researchgate.net The optimization algorithm iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, indicating that an energy minimum has been reached. atomistica.online

For this compound, geometry optimization would reveal the most stable conformation, including the preferred orientation of the aminoethanol side chain relative to the bromopyridine ring. This information is crucial for understanding the molecule's shape, steric hindrance, and potential intermolecular interactions. A frequency calculation is usually performed after optimization to confirm that the obtained structure is a true minimum (no imaginary frequencies) and not a transition state. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. By analyzing the molecular orbitals and their energies, one can gain significant insights into the molecule's reactivity, stability, and electronic properties. ossila.com

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. joaquinbarroso.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. wikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. researchgate.net

For this compound, the analysis of molecular orbital contributions would show which atoms or functional groups contribute most to the HOMO and LUMO. This would help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Parameter | Significance for this compound |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. Data not available for this specific compound in the searched literature. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. Data not available for this specific compound in the searched literature. |

| ΔE (HOMO-LUMO Gap, eV) | Indicates chemical reactivity and kinetic stability. Data not available for this specific compound in the searched literature. |

Electronegativity, Chemical Potential, Global Hardness, and Softness Calculations

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. physchemres.orgirjweb.com These parameters are derived from conceptual DFT and provide a quantitative measure of various aspects of reactivity.

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons. It can be calculated as: χ = - (EHOMO + ELUMO) / 2 acs.org

Chemical Potential (μ): This is the negative of electronegativity and represents the escaping tendency of electrons from an equilibrium system. μ = -χ irjweb.com

Global Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. η = (ELUMO - EHOMO) / 2 researchgate.net

Global Softness (S): This is the reciprocal of global hardness and indicates the molecule's capacity to accept electrons. S = 1 / η researchgate.net

For this compound, the calculation of these descriptors would provide a comprehensive picture of its reactivity, stability, and electronic nature.

| Descriptor | Formula | Calculated Value for this compound |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available for this specific compound in the searched literature. |

| Chemical Potential (μ) | -χ | Data not available for this specific compound in the searched literature. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available for this specific compound in the searched literature. |

| Global Softness (S) | 1 / η | Data not available for this specific compound in the searched literature. |

Fukui Functions for Reactivity Prediction

Fukui functions are essential tools in computational chemistry for predicting the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net

The primary Fukui functions are:

f+(r) : For nucleophilic attack (measures the reactivity of a site towards an electron donor).

f-(r) : For electrophilic attack (measures the reactivity of a site towards an electron acceptor).

f0(r) : For radical attack.

By calculating these values for each atom in the molecule, a reactivity map can be generated. For instance, in a study of the related compound 2-Amino-3-bromo-5-nitropyridine, DFT calculations were used to determine these indices. The analysis helps in understanding which atoms are most likely to participate in chemical reactions. A higher value of the Fukui function on a particular atom indicates a greater reactivity at that site. researchgate.net This predictive capability is crucial for designing new synthetic pathways and understanding the molecule's interactions with biological targets. researchgate.net

Table 1: Representative Fukui Function Data for Predicting Atomic Reactivity Data below is illustrative for 2-Amino-3-bromo-5-nitropyridine, demonstrating the type of analysis applicable to this compound. researchgate.net

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C2 | 0.045 | 0.088 |

| C3 | 0.091 | 0.032 |

| C4 | 0.033 | 0.121 |

| N1 | 0.021 | 0.075 |

| Br8 | 0.132 | 0.009 |

| N10 | 0.011 | 0.154 |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Key insights from NBO analysis include:

Hyperconjugative Interactions: These interactions involve the delocalization of electrons from a bonding orbital to an adjacent anti-bonding orbital. For example, the interaction between a lone pair on the amino nitrogen (LP(N)) and an anti-bonding orbital of the pyridine ring (π*) can reveal significant charge delocalization, which stabilizes the molecule.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.

In a molecule like this compound, NBO analysis would identify the key donor-acceptor interactions responsible for its electronic properties. For the analogous 2-Amino-3-bromo-5-nitropyridine, significant stabilization energies are observed from the delocalization of lone pair electrons from the amino nitrogen and the bromine atom into the π* anti-bonding orbitals of the pyridine ring, confirming the stability conferred by these intramolecular interactions. researchgate.net

Table 2: Illustrative NBO Analysis - Second Order Perturbation Theory for 2-Amino-3-bromo-5-nitropyridine researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N7 | π* (C2-C3) | 28.45 |

| LP (1) N7 | π* (C4-C5) | 19.87 |

| LP (3) Br8 | σ* (C3-C4) | 4.51 |

| π (C2-C3) | π* (N1-C6) | 21.12 |

| π (C4-C5) | π* (C2-C3) | 18.55 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

The MEP map is color-coded:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

For a molecule like this compound, an MEP map would show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. thaiscience.info This analysis is invaluable for understanding intermolecular interactions, such as drug-receptor binding. researchgate.net

Conformational Analysis and Rotational Barriers

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining the energy barriers for rotation around its single bonds. researchgate.net This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Computational methods can map the potential energy surface by systematically rotating specific dihedral angles. For this compound, key rotational barriers would include the C-C bond of the ethanolamine (B43304) side chain and the C-N bond connecting the amino group to the ring. The existence of a rotational barrier is often attributed to factors like steric repulsion in the eclipsed conformation and stabilizing hyperconjugation effects in the staggered conformation. researchgate.netnih.gov Studies on similar molecules, such as 2-aminopyridine, show that energy profiles can be complex, sometimes requiring more than one torsion angle to accurately describe the rotational pathway. uisek.edu.ec Determining these barriers helps in understanding the molecule's flexibility and the accessibility of different conformers under various conditions.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is essential for the structural characterization of new compounds.

Vibrational Frequencies (IR/Raman): DFT calculations, often using the B3LYP functional, can compute the vibrational modes of a molecule. researchgate.net The calculated frequencies, after applying a scaling factor to correct for anharmonicity and basis set deficiencies, typically show good agreement with experimental FT-IR and FT-Raman spectra. This allows for the confident assignment of spectral bands to specific molecular motions (e.g., N-H stretching, C=N bending). Such calculations for 2-Amino-3-bromo-5-nitropyridine have demonstrated excellent correlation with experimental data. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net While challenges can arise, particularly for protonated species in solution, computational NMR prediction is a powerful tool for structure verification and for distinguishing between isomers. escholarship.org

Computational Studies on Reaction Mechanisms and Selectivity, including Regioselectivity

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed. This information reveals the activation energy, which determines the reaction rate, and the relative stability of products, which governs selectivity.

For example, computational studies on the Biginelli reaction to form dihydropyrimidines have shown that DFT can effectively model the energetics of the reaction, confirming that the proposed mechanism is accessible under experimental conditions. researchgate.net For reactions involving this compound, computational analysis could be used to predict the regioselectivity of, for instance, an electrophilic aromatic substitution on the pyridine ring. By comparing the activation energies for substitution at different positions, the most likely outcome can be determined, guiding synthetic efforts.

Non-Linear Optical (NLO) Properties Analysis (e.g., Hyperpolarizability, Dipole Moment, Anisotropy of Polarizability)

Molecules with significant charge separation and electron delocalization can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and materials science. nih.gov Computational methods can predict these properties.

Key NLO parameters include:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response.

A high β value, often benchmarked against a standard like urea, indicates a strong NLO response. researchgate.net For molecules like 2-Amino-3-bromo-5-nitropyridine, the presence of electron-donating (amino) and electron-withdrawing (nitro, bromo) groups creates a significant dipole moment and enhances hyperpolarizability. researchgate.net DFT calculations have shown that such aminopyridine derivatives can have β values many times that of urea, suggesting their potential as NLO materials. researchgate.net

Table 3: Calculated NLO Properties for the Related Molecule 2-Amino-3-bromo-5-nitropyridine researchgate.net

| Property | Calculated Value |

| Dipole Moment (μ) | 1.851 Debye |

| Mean Polarizability (α) | 1.723 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 7.428 x 10⁻³⁰ esu |

Research Applications and Synthetic Utility of 2 Amino 1 5 Bromopyridin 3 Yl Ethan 1 Ol

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center at the carbinol carbon makes 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol a valuable chiral building block in asymmetric synthesis. Enantiomerically pure forms, such as (S)-2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol, are sought-after starting materials for the synthesis of optically active complex molecules. bldpharm.com Chiral 1,2-amino alcohols are foundational synthons for introducing stereochemistry into target structures, and this compound allows for the simultaneous incorporation of a chiral amino alcohol moiety and a functionalized heterocyclic system.

The strategic placement of its functional groups allows for selective transformations, enabling the construction of intricate molecular frameworks with precise stereochemical control. The primary amine and secondary alcohol can be derivatized or participate in cyclization reactions, while the bromopyridine ring offers a handle for further modifications, making it a multifaceted component in synthetic strategies.

Table 1: Key Structural Features as a Chiral Building Block

| Feature | Synthetic Utility |

|---|---|

| Chiral Center | Induces stereoselectivity in subsequent reactions; crucial for creating enantiomerically pure final products. |

| Amino Group | Acts as a nucleophile, a base, or can be converted into various nitrogen-containing functional groups. |

| Hydroxyl Group | Can be used as a nucleophile, protected, or converted into a leaving group for substitution reactions. |

| Bromopyridine Moiety | Serves as a site for cross-coupling reactions, allowing for the introduction of diverse substituents. |

Application in the Synthesis of Azaheterocycles and Bridged Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles (azaheterocycles). The amino and hydroxyl groups can react intramolecularly or with external reagents to form a range of cyclic structures. For instance, condensation reactions can lead to the formation of oxazines or other six-membered rings.

Furthermore, the combination of the amino alcohol functionality with the pyridine (B92270) nitrogen allows for the construction of more complex bridged systems. Through multi-step reaction sequences, the different reactive sites can be engaged to form bicyclic or polycyclic scaffolds. The synthesis of oxygen-bridged spirooxindoles from related components highlights the potential for creating complex, three-dimensional structures through multicomponent reactions. mdpi.com

Precursor for Advanced Pharmaceutical Intermediates

Substituted pyridine derivatives and chiral amino alcohols are prevalent structural motifs in a vast number of pharmacologically active compounds. google.com Consequently, this compound serves as a key intermediate in medicinal chemistry and drug discovery. The bromopyridine unit is particularly significant as it acts as a versatile anchor for modification via transition-metal-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of compounds for screening biological activity.

Table 2: Applicable Cross-Coupling Reactions on the Bromopyridine Moiety

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters | C-C |

| Heck Coupling | Alkenes | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C |

| Buchwald-Hartwig Amination | Amines | C-N |

| Stille Coupling | Organostannanes | C-C |

These reactions allow for the introduction of aryl, alkyl, alkynyl, and amino groups, among others, providing a powerful tool for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Use in Catalyst and Ligand Design for Asymmetric Reactions

Chiral 1,2-amino alcohols are a cornerstone in the design of ligands for asymmetric catalysis. enamine.net The structure of this compound is an excellent scaffold for developing new chiral ligands. The amino and alcohol groups can be readily converted into more complex structures, such as oxazolines or phosphino-oxazolines (PHOX), which are highly effective ligand classes for a variety of metal-catalyzed asymmetric transformations. nih.gov

The inherent rigidity and stereochemistry of ligands derived from this amino alcohol can effectively control the enantioselectivity of reactions like hydrogenation, alkylation, and cycloaddition. mdpi.com The pyridine nitrogen itself can also act as a coordination site for a metal center, potentially allowing for the design of tridentate ligands, which can confer unique reactivity and selectivity to the catalytic system.

Table 3: Potential Ligand Types Derived from Amino Alcohol Precursors

| Ligand Class | Common Synthetic Precursor | Applications in Asymmetric Catalysis |

|---|---|---|

| Oxazolidines | Condensation with aldehydes/ketones | Alkylations, Cycloadditions, Aldol Reactions. nih.gov |

| Oxazaborolidines | Reaction with borane (B79455) reagents | Ketone Reduction. semanticscholar.org |

| Phosphine-containing ligands (e.g., PHOX) | Multi-step synthesis involving phosphination | Allylic Alkylation, Hydrogenation. |

| Bisamide Ligands | Acylation of the amino group | Allylic Alkylation, Aldol Reactions. |

Potential in Material Science (e.g., NLO Materials)

Organic molecules with donor-acceptor (D-A) structures connected by a π-conjugated system are of significant interest in material science for their nonlinear optical (NLO) properties. mdpi.com Pyridine-containing compounds are often explored for these applications due to the electron-withdrawing nature of the pyridine ring. nih.gov

The structure of this compound contains a pyridine ring (an acceptor moiety) and an amino group (a potential donor). While not directly conjugated, this arrangement provides a basis for creating push-pull systems. The bromine atom can be replaced with strong electron-donating or electron-withdrawing groups via cross-coupling reactions to modulate the molecule's electronic properties. Such modifications can enhance intramolecular charge transfer, a key factor for achieving a large second-order NLO response. researchgate.netnih.gov While specific NLO studies on this particular compound are not widely documented, its versatile chemistry makes it a promising precursor for the synthesis of novel chromophores for advanced optical materials.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol, and how can reaction conditions be systematically optimized?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) can yield structurally similar amino-alcohol derivatives . Optimization variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst : Base catalysts like KOH improve deprotonation efficiency.

- Temperature : Prolonged reflux (8–12 hours) may increase yield but risks decomposition.

- Monitoring : TLC (silica gel, ethyl acetate/hexane) is critical for tracking reaction progress .

Q. Table 1: Synthesis Optimization Parameters

| Variable | Tested Range | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|---|

| Solvent | Ethanol, DMF, THF | Ethanol | Moderate | |

| Reaction Time | 3–12 hours | 5 hours | High | |

| Catalyst Loading | 0.1–1.0 eq KOH | 0.5 eq KOH | Significant |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 8.2–8.5 ppm for aromatic H), bromine-induced deshielding, and the ethanolamine moiety (δ 3.5–4.0 ppm for CH₂OH) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0 for C₇H₈BrN₂O).

- IR Spectroscopy : Stretching vibrations for -NH₂ (~3350 cm⁻¹) and -OH (~3200 cm⁻¹) .

Q. How should purification challenges (e.g., polar byproducts) be addressed?

Methodological Answer:

- Crystallization : Ethanol/water mixtures are effective for isolating polar amino-alcohols. Slow cooling enhances crystal purity .

- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate brominated derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

Q. Table 2: Crystallographic Data Example

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <5% |

| Resolution | 0.84 Å |

| Reference |

Q. How to reconcile discrepancies between NMR and crystallographic data (e.g., unexpected tautomerism)?

Methodological Answer:

- Dynamic NMR Studies : Variable-temperature ¹H NMR (e.g., 25–60°C) can detect tautomeric equilibria.

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data to identify dominant conformers .

- Complementary Techniques : IR and Raman spectroscopy validate hydrogen-bonding patterns observed in crystals .

Q. What catalytic strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Ir(III) complexes (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) for asymmetric transfer hydrogenation, achieving >90% ee in related pyridine derivatives .

- Kinetic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with mobile phases of hexane/isopropanol (95:5) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic sites (e.g., pyridine C-2 position).

- Solvent Effects : COSMO-RS simulations in ethanol vs. DMF predict solvation energy barriers .

Q. What strategies mitigate bromine-related decomposition during long-term storage?

Methodological Answer:

- Storage Conditions : Argon atmosphere, -20°C in amber vials.

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water) detects degradation products like de-brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.